molecular formula C9H10BrNO3 B3057767 4-Amino-5-bromo-2-ethoxybenzoic acid CAS No. 84923-73-9

4-Amino-5-bromo-2-ethoxybenzoic acid

Cat. No.: B3057767
CAS No.: 84923-73-9
M. Wt: 260.08 g/mol
InChI Key: ZAMRFOZOBAWCTO-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.085 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and an ethoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-5-bromo-2-ethoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-ethoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions typically involve the use of bromine and nitric acid for the bromination and nitration steps, respectively, followed by catalytic hydrogenation for the reduction step.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Amino-5-bromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

4-Amino-5-bromo-2-ethoxybenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-5-bromo-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMRFOZOBAWCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455518
Record name 4-Amino-5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84923-73-9
Record name 4-Amino-5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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